molecular formula C8H10N2O B12872433 3-Methyl-2,3-dihydro-1H-pyrrolizin-1-one oxime

3-Methyl-2,3-dihydro-1H-pyrrolizin-1-one oxime

Cat. No.: B12872433
M. Wt: 150.18 g/mol
InChI Key: UCQXSUNHVZLRDG-VQHVLOKHSA-N
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Description

3-Methyl-2,3-dihydro-1H-pyrrolizin-1-one oxime: is a heterocyclic compound with the molecular formula C8H10N2O . This compound is part of the pyrrolizine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a pyrrolizine core with a methyl group and an oxime functional group, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,3-dihydro-1H-pyrrolizin-1-one oxime typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,3-dihydro-1H-pyrrolizin-1-one oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the oxime group can yield the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile.

Mechanism of Action

The mechanism of action of 3-Methyl-2,3-dihydro-1H-pyrrolizin-1-one oxime involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3-Methyl-2,3-dihydro-1H-pyrrolizin-1-one oxime can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological properties.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

(NE)-N-(3-methyl-2,3-dihydropyrrolizin-1-ylidene)hydroxylamine

InChI

InChI=1S/C8H10N2O/c1-6-5-7(9-11)8-3-2-4-10(6)8/h2-4,6,11H,5H2,1H3/b9-7+

InChI Key

UCQXSUNHVZLRDG-VQHVLOKHSA-N

Isomeric SMILES

CC1C/C(=N\O)/C2=CC=CN12

Canonical SMILES

CC1CC(=NO)C2=CC=CN12

Origin of Product

United States

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